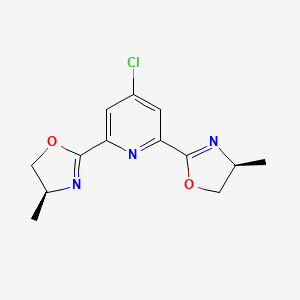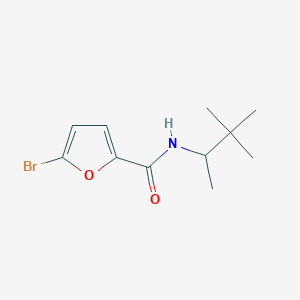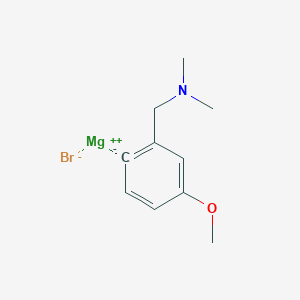
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and properties. This compound features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the phosphanyl group: This involves the reaction of cyclohexylphosphine with a suitable aryl halide under palladium-catalyzed conditions.
Introduction of the fluorophenyl group: This step involves the coupling of a fluorophenyl halide with the intermediate formed in the previous step.
Formation of the dimethylaniline moiety: This involves the reaction of the intermediate with dimethylaniline under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The fluorophenyl group can undergo reduction under suitable conditions.
Substitution: The dimethylaniline moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases under various conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of reduced fluorophenyl derivatives.
Substitution: Formation of substituted aniline derivatives.
科学的研究の応用
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The phosphanyl group can coordinate with metal centers, influencing catalytic activity. The fluorophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, affecting the compound’s overall reactivity and properties.
類似化合物との比較
Similar Compounds
- 2-(2-diphenylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline
- 2-(2-dicyclohexylphosphanylphenyl)-3-(4-chlorophenyl)-N,N-dimethylaniline
- 2-(2-dicyclohexylphosphanylphenyl)-3-(4-methylphenyl)-N,N-dimethylaniline
Uniqueness
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline is unique due to the presence of the dicyclohexylphosphanyl group, which provides steric bulk and electronic properties that influence its reactivity and interactions. The fluorophenyl group adds to its versatility in various chemical reactions and applications.
特性
分子式 |
C32H39FNP |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-3-(4-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C32H39FNP/c1-34(2)30-18-11-17-28(24-20-22-25(33)23-21-24)32(30)29-16-9-10-19-31(29)35(26-12-5-3-6-13-26)27-14-7-4-8-15-27/h9-11,16-23,26-27H,3-8,12-15H2,1-2H3 |
InChIキー |
SOSNYDGBKWFHLL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC=C(C=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepine-4(5H)-thione](/img/structure/B14900736.png)
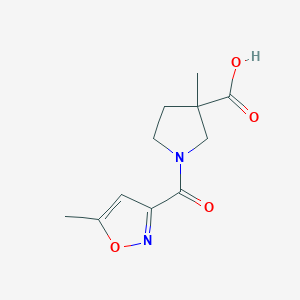
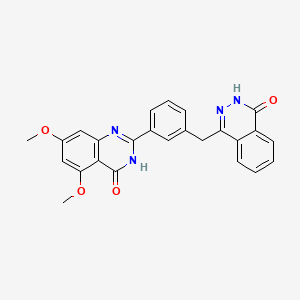


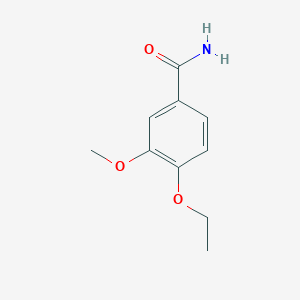
![4-[(Di-n-butylamino)methyl]phenylZinc bromide](/img/structure/B14900785.png)

